molecular formula C15H15NO4S2 B14111553 3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-

3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-

Cat. No.: B14111553
M. Wt: 337.4 g/mol
InChI Key: WNSXQGARFJFRDC-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H15NO4S2 is a complex organic molecule. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of multiple functional groups, including aromatic rings, a sulfonamide group, and ester functionalities, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H15NO4S2 typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of C15H15NO4S2 may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

C15H15NO4S2: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the sulfonamide group may yield sulfonic acids, while reduction of ester groups may yield alcohols.

Scientific Research Applications

C15H15NO4S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C15H15NO4S2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

C15H15NO4S2: can be compared with other similar compounds, such as:

    Thyronine: Another compound with a similar molecular structure but different functional groups.

    Sulfonamides: A class of compounds with similar sulfonamide groups but different aromatic rings.

The uniqueness of C15H15NO4S2

Properties

Molecular Formula

C15H15NO4S2

Molecular Weight

337.4 g/mol

IUPAC Name

4-[5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C15H15NO4S2/c1-20-11-6-4-10(5-7-11)9-12-14(19)16(15(21)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)

InChI Key

WNSXQGARFJFRDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O

Origin of Product

United States

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